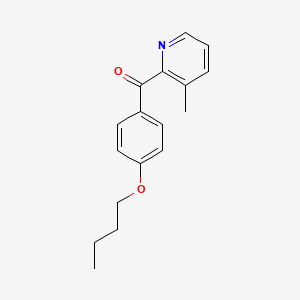
2-(4-丁氧基苯甲酰)-3-甲基吡啶
描述
2-(4-Butoxybenzoyl)-3-methylpyridine, also known as 2-BBMP, is an organic compound that is used for a variety of scientific research applications. This compound is a derivative of pyridine, an aromatic heterocyclic organic compound that is used as a base in many synthetic organic chemistry reactions. 2-BBMP has been found to be useful in the synthesis of various compounds, as well as in the study of biochemical and physiological effects.
科学研究应用
衍生化合物的电喷雾质谱
Harvey (2000 年) 的一项研究探讨了用包括类似于 2-(4-丁氧基苯甲酰)-3-甲基吡啶的衍生物在内的各种化合物衍生的还原末端的 N-连接碳水化合物的电喷雾质谱和碎片。该研究展示了衍生化在增强质谱分析中的效用,可能适用于研究 2-(4-丁氧基苯甲酰)-3-甲基吡啶等复杂化学结构,以进行详细的分子表征 (Harvey,2000 年)。
吡啶衍生物配位聚合物
Pedireddi 和 Varughese (2004 年) 讨论了涉及钴配合物与吡啶衍生物的配位聚合物的合成和结构分析,强调了溶剂依赖的自组装过程。该研究强调了吡啶衍生物在设计在材料科学中具有潜在应用的配位聚合物中的重要性,这可能与 2-(4-丁氧基苯甲酰)-3-甲基吡啶在开发具有特定性质的新材料方面相关 (Pedireddi 和 Varughese,2004 年)。
杂环化合物的合成
Bagdi 等人 (2015 年) 回顾了咪唑并[1,2-a]吡啶的合成,重点介绍了缩合和多组分反应等方法。这篇综述可以提供对合成策略的见解,这些策略可以适用于合成 2-(4-丁氧基苯甲酰)-3-甲基吡啶并探索其在药物化学和材料科学中的应用 (Bagdi 等人,2015 年)。
新型衍生物的抗氧化活性
Yüksek 等人 (2015 年) 研究了新型 4,5-二氢-1H-1,2,4-三唑-5-酮衍生物的合成、体外抗氧化活性和物理化学性质。尽管与 2-(4-丁氧基苯甲酰)-3-甲基吡啶没有直接关系,但该研究表明类似化合物具有显着的生物活性,表明了对该化合物的探索领域 (Yüksek 等人,2015 年)。
CO2 还原的电催化
Begum 和 Pickup (2007 年) 关于钌配合物与苯并噻唑衍生物对 CO2 还原的电催化作用的研究表明了吡啶和相关化合物在催化中的相关性。这表明 2-(4-丁氧基苯甲酰)-3-甲基吡啶在环境化学和绿色技术中具有潜在的催化应用 (Begum 和 Pickup,2007 年)。
属性
IUPAC Name |
(4-butoxyphenyl)-(3-methylpyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-3-4-12-20-15-9-7-14(8-10-15)17(19)16-13(2)6-5-11-18-16/h5-11H,3-4,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNMRRFHLHZIENW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)C2=C(C=CC=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



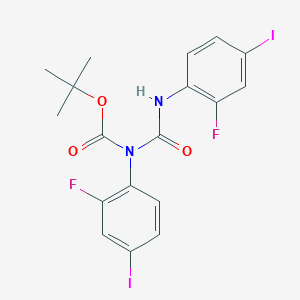
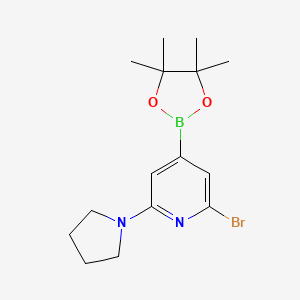
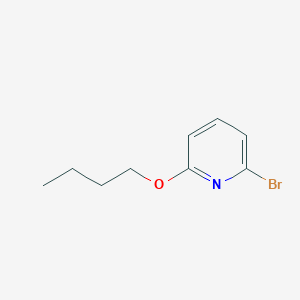
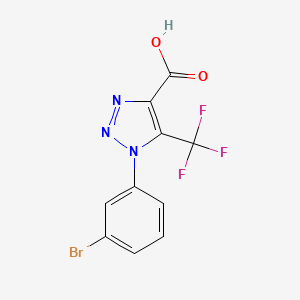
![(4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid](/img/structure/B1531062.png)

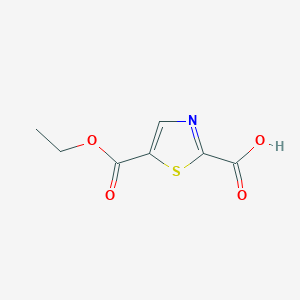
![2-Benzyl-2,6-diazaspiro[3.3]heptane](/img/structure/B1531065.png)
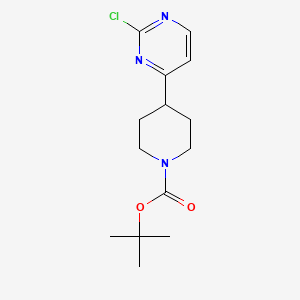
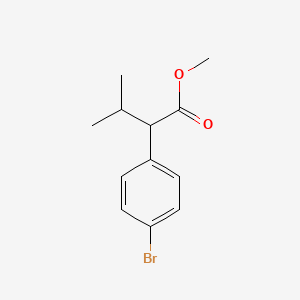
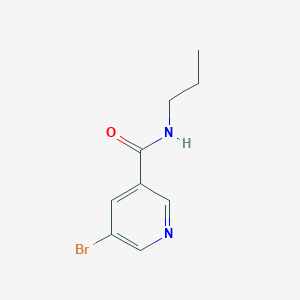

![Benzyl N-[(cyclopropylcarbamoyl)methyl]carbamate](/img/structure/B1531072.png)
